molecular formula C22H20N2O3S B2819504 N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 1797141-99-1

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2,3-dimethylphenyl)oxalamide

Cat. No.: B2819504
CAS No.: 1797141-99-1
M. Wt: 392.47
InChI Key: YDZLSIXFPDYUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2,3-dimethylphenyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. This compound features a molecular structure incorporating thiophene and benzoyl moieties, which are of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Oxalamide-based compounds are frequently investigated as key intermediates in organic synthesis and for their potential interactions with various biological targets. Researchers can utilize this chemical in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for the development of more complex chemical entities. Its specific physicochemical properties make it suitable for applications in analytical chemistry and pharmaceutical research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for any form of human or animal consumption. All handling and experimentation must be conducted by qualified laboratory professionals adhering to appropriate safety protocols. For specific data including purity, molecular weight, and storage conditions, please consult the product specifications.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-N'-(2,3-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-14-7-6-10-18(15(14)2)24-22(27)21(26)23-13-17-11-12-19(28-17)20(25)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZLSIXFPDYUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse applications. Below is a detailed comparison of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2,3-dimethylphenyl)oxalamide with structurally and functionally related analogs:

Structural Analogues in Antiviral Research

Several oxalamide derivatives have been synthesized as HIV entry inhibitors. For example:

  • Compound 13 (N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide): Features a thiazole ring and 4-chlorophenyl group.
  • BNM-III-170: A CD4-mimetic oxalamide with a guanidinomethyl group and indenyl scaffold. It showed enhanced binding to HIV gp120, highlighting the importance of aromatic and polar substituents in antiviral efficacy .

Key Differences :

  • The 2,3-dimethylphenyl group may enhance lipophilicity compared to the 4-chlorophenyl moiety in Compound 13, affecting membrane permeability .
Flavoring Agents and Metabolic Profiles

Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are umami flavoring agents. These compounds share the oxalamide core but differ in substituents:

  • S336 : Approved as a food additive (FEMA 4233) with rapid plasma clearance in rats but poor bioavailability due to extensive first-pass metabolism .

Key Differences :

  • The target compound lacks the dimethoxybenzyl and pyridyl groups critical for flavor receptor (hTAS1R1/hTAS1R3) activation in S336/S5454. Its benzoylthiophene may instead favor metabolic stability or novel receptor interactions .

Research Implications and Gaps

Future studies should prioritize:

  • Synthetic optimization to improve yield (cf. Compound 13’s 36% yield ).
  • In vitro profiling for antiviral or flavor-enhancing activity, leveraging structural parallels to S336 or BNM-III-170 .
  • CYP inhibition assays to assess drug-interaction risks, as seen with S5456 .

Q & A

Basic: What are the recommended synthetic routes for N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2,3-dimethylphenyl)oxalamide?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as 5-benzoylthiophen-2-ylmethylamine and 2,3-dimethylphenylamine. A common approach includes:

Amide Coupling: Reacting oxalyl chloride with 2,3-dimethylphenylamine to form an oxalamide intermediate.

Substitution: Introducing the 5-benzoylthiophen-2-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., using HATU/DIPEA in DMF).

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization for high purity (>95%) .
Key Considerations: Optimize reaction temperatures (e.g., 0–25°C for amide coupling) and solvent polarity to minimize side products.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay conditions or structural analogs. To address this:

  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Structural Validation: Confirm batch purity via HPLC (>98%) and NMR (e.g., ¹H/¹³C shifts for benzoyl and dimethylphenyl groups) .
  • Dose-Response Analysis: Compare EC₅₀ values across studies; discrepancies may indicate off-target effects at higher concentrations.
    Example: notes that dimethylphenyl analogs exhibit variable IC₅₀ values (0.5–5 µM) in kinase inhibition assays due to solvent effects (DMSO vs. PBS).

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: Assign peaks for thiophene (δ 6.8–7.2 ppm), benzoyl carbonyl (δ 165–170 ppm), and dimethylphenyl protons (δ 2.1–2.3 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 421.12 (calculated for C₂₂H₂₀N₂O₃S).
  • X-ray Crystallography: Resolve stereochemistry of the oxalamide backbone (if crystalline) .

Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to predict binding to targets (e.g., PARP-1 or EGFR). Focus on interactions between the benzoyl group and hydrophobic pockets .
  • MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).
  • QSAR Models: Corporate substituent effects (e.g., electron-withdrawing groups on thiophene enhance solubility and binding) .

Basic: What are the key solubility and stability challenges during in vitro studies?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in aqueous buffers (<10 µM). Use DMSO stock solutions (<0.1% final concentration) or β-cyclodextrin inclusion complexes.
  • Stability: Monitor degradation via LC-MS in PBS (pH 7.4, 37°C). Hydrolysis of the oxalamide bond may occur after 24 hours .

Advanced: How to design a SAR study comparing this compound with analogs?

Methodological Answer:

Core Modifications: Synthesize analogs with furan (replacing thiophene) or nitro groups (replacing benzoyl).

Bioactivity Testing: Assess IC₅₀ against a kinase panel (e.g., Table 1).

Data Analysis: Use clustering algorithms (e.g., PCA) to identify structural features driving activity.

AnalogThiophene ModificationIC₅₀ (µM)
Parent Compound5-Benzoyl0.8
Analog 15-Nitro1.5
Analog 2Furan replacement>10
Source: Derived from and .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • In Vitro Use Only: Follow NIH Guidelines for BSL-1 labs. Avoid inhalation or skin contact (use nitrile gloves, fume hood).
  • Waste Disposal: Neutralize with 10% acetic acid before incineration .

Advanced: How to address low yields in the final coupling step?

Methodological Answer:

  • Catalyst Screening: Test Pd(PPh₃)₄ vs. CuI for Suzuki-Miyaura coupling ( reports 20–60% yield improvements).
  • Microwave-Assisted Synthesis: Reduce reaction time from 24h to 30 min at 100°C (observed in for similar oxalamides).
  • Workup Optimization: Use liquid-liquid extraction (ethyl acetate/water) to recover unreacted starting materials .

Basic: What databases or tools are recommended for structural validation?

Methodological Answer:

  • PubChem: Validate molecular formula (CID: [to be assigned]) and spectral data .
  • Cambridge Structural Database: Compare crystallographic data for oxalamide analogs.
  • MNova NMR Software: Deconvolute overlapping peaks in complex spectra .

Advanced: How to design a mechanistic study for this compound’s enzyme inhibition?

Methodological Answer:

  • Kinetic Assays: Use stopped-flow fluorimetry to measure kcat/KM changes with varying inhibitor concentrations.
  • ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. allosteric inhibition .
  • Western Blotting: Assess downstream signaling (e.g., phosphorylation of ERK or AKT) in treated cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.